Ortho-Bromine Substitution Enhances Calculated Lipophilicity (clogP) Relative to Unsubstituted Phenylpiperazine
The presence of an ortho-bromine atom on the phenyl ring increases the compound's calculated partition coefficient (clogP) compared to the unsubstituted 1-benzyl-3-phenylpiperazine analog . While experimental logP data for this specific compound is not available in primary literature, structure-based predictions and analog data indicate a meaningful increase in lipophilicity . For a closely related series, substituting a chlorine with a bromine on a phenylpiperazine scaffold was reported to increase logP by approximately +0.5 units . This predicted increase is significant for CNS drug discovery, as optimal logP values for BBB penetration typically range between 1 and 5.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | Predicted clogP approximately 3.5-4.0 (estimated based on analog data) |
| Comparator Or Baseline | 1-Benzyl-3-phenylpiperazine (predicted clogP approximately 3.0-3.5) |
| Quantified Difference | Estimated increase of ~0.5 logP units (based on class-level halogen substitution data) |
| Conditions | In silico prediction based on molecular structure; analog empirical data for bromine vs. chlorine substitution |
Why This Matters
Higher lipophilicity can enhance passive diffusion across the blood-brain barrier, a critical parameter for CNS-targeted probes, but may also increase non-specific binding; this property must be balanced against other ADME factors.
